molecular formula C20H21N3O2 B2930898 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide CAS No. 898428-61-0

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide

Cat. No. B2930898
CAS RN: 898428-61-0
M. Wt: 335.407
InChI Key: JHZXSRRNPGDGJR-UHFFFAOYSA-N
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Description

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide”, also known as MPQP, is a quinazoline-based compound. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It has been extensively studied due to its potential use in medicinal and biological applications.


Synthesis Analysis

A series of novel quinazolin-4(3H)-one derivatives, including “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide”, were synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The synthesis involved the coupling of appropriate acid chloride with anthranilic acid derivatives .


Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” was confirmed by single-crystal X-ray diffraction . The structure of the compound is based on the quinazoline scaffold, which is a significant heterocyclic system known for its diverse biological activities .


Chemical Reactions Analysis

The chemical reactions of quinazolin-4(3H)-one derivatives, including “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide”, involve various functional group variations . The reactivity of the 2-methyl group and the 3-amino group in the quinazolinone ring plays a crucial role in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” and other quinazolin-4(3H)-one derivatives were characterized using techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These compounds are found to be soluble in chloroform, dimethyl sulfoxide, and dimethylformamide .

Scientific Research Applications

Anticancer Activity

Research has shown that certain derivatives of quinazolinone, which include compounds structurally related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide, exhibit significant anticancer properties. For instance, novel derivatives synthesized and characterized by Liu et al. (2009) demonstrated strong antiproliferative activities against human prostate and epidermoid carcinoma cancer cell lines (Liu et al., 2009). Similarly, Al-Suwaidan et al. (2016) reported that certain 3-benzyl-4(3H)quinazolinone analogues showed broad spectrum antitumor activity, being more potent than the positive control 5-fluorouracil (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Compounds related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide have demonstrated antimicrobial properties. Saravanan et al. (2015) synthesized derivatives that showed activity against various human pathogenic microorganisms, suggesting potential use in developing new antimicrobials (Saravanan et al., 2015). Nanda et al. (2007) also reported that certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Nanda et al., 2007).

Anticonvulsant Properties

Quinazolinone derivatives have been investigated for their potential in treating epilepsy. Malik et al. (2013) synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives and found that they exhibited significant anticonvulsant effects in various models of experimental epilepsy (Malik et al., 2013). Additionally, Kothayer et al. (2019) synthesized N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide derivatives that showed promising anticonvulsant activities (Kothayer et al., 2019).

Analgesic and Anti-inflammatory Activities

Gopa et al. (2001) evaluated certain quinazolinone derivatives for their analgesic and anti-inflammatory activities. They found that the bromophenyl azo derivative showed significant activity comparable to standard drugs (Gopa et al., 2001).

Mechanism of Action

The mechanism of action of quinazolin-4(3H)-one derivatives is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), also known as prostaglandin H2 (PGH2) synthase . This enzyme catalyzes the conversion of arachidonic acid to PGH2, a key step in the inflammatory process .

Safety and Hazards

While the safety and hazards of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” specifically are not mentioned in the retrieved papers, it’s worth noting that long-term clinical usage of NSAIDs, which quinazolin-4(3H)-one derivatives are a part of, are associated with significant side effects such as severe gastrointestinal ulceration, bleeding, intolerance, and nephrotoxicity .

Future Directions

The future directions in the study of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” and other quinazolin-4(3H)-one derivatives involve the development of safer and more active NSAIDs . The relationship between the functional group variation and the biological activity of these compounds is a key area of focus .

properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-12-19(24)22-15-8-7-9-16(13-15)23-14(2)21-18-11-6-5-10-17(18)20(23)25/h5-11,13H,3-4,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZXSRRNPGDGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide

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